molecular formula C7H10BrNO2 B12361174 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

Cat. No.: B12361174
M. Wt: 220.06 g/mol
InChI Key: RJLJAULNMNOBBI-UHFFFAOYSA-N
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Description

6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one is a chemical compound with a unique structure that includes a bromine atom and a hexahydro-benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one typically involves the bromination of a precursor compound followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Lacks the bromine atom, which may affect its reactivity and binding properties.

    6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one: Contains a fluorine atom, which can influence its biological activity and stability.

Uniqueness

The presence of the bromine atom in 6-Bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

6-bromo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H10BrNO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h4-6H,1-3H2,(H,9,10)

InChI Key

RJLJAULNMNOBBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)ONC2=O

Origin of Product

United States

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